molecular formula C11H19N B12113790 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine

Cat. No.: B12113790
M. Wt: 165.27 g/mol
InChI Key: OYVMOUMQNRSHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine: is a bicyclic amine, also known by its systematic name bicyclo[2.2.1]hept-5-en-2-ylmethylpropylamine . Its chemical structure features a bicyclo[2.2.1]heptane ring system with an appended propylamine group. The compound’s molecular formula is C₁₁H₁₉N , and its molecular weight is 165.28 g/mol .

Preparation Methods

Synthetic Routes:

  • One common synthetic route involves the reaction of bicyclo[2.2.1]hept-5-en-2-carboxaldehyde (also known as bicyclo[2.2.1]hept-5-en-2-one ) with propylamine . This reaction forms the desired compound through nucleophilic addition.
  • Another approach is the reductive amination of bicyclo[2.2.1]hept-5-en-2-one using propylamine and a reducing agent like sodium borohydride .
  • Industrial production methods may involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.

    Reduction: Reduction of the carbonyl group in the bicyclic ring can yield secondary amines.

    Substitution: Substitution reactions with halogens or other nucleophiles can modify the propylamine group.

    Common Reagents: Sodium borohydride, hydrogen peroxide, and various acids or bases.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Medicine: The compound’s unique structure makes it a potential scaffold for drug development. Researchers explore its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Chemical Synthesis: It serves as a building block for more complex molecules due to its bicyclic framework.

    Industry: Its applications extend to the synthesis of specialty chemicals and materials.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. For medicinal purposes, it may interact with receptors or enzymes, affecting cellular processes.
  • Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

    Similar Compounds: Other bicyclic amines, such as (CAS No.

    Uniqueness: {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine’s combination of bicyclic and propylamine moieties sets it apart.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)propan-1-amine

InChI

InChI=1S/C11H19N/c1-2-5-12-8-11-7-9-3-4-10(11)6-9/h3-4,9-12H,2,5-8H2,1H3

InChI Key

OYVMOUMQNRSHFS-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1CC2CC1C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.